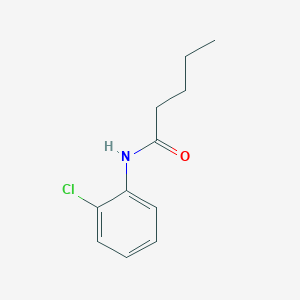
N-(2-chlorophenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)pentanamide, also known as N-CPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of amide compounds and is structurally similar to the well-known drug, gabapentin. N-CPA has been shown to possess a variety of biochemical and physiological effects, which makes it an attractive candidate for further research.
作用機序
The exact mechanism of action of N-(2-chlorophenyl)pentanamide is not fully understood. However, it is believed to interact with the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. N-(2-chlorophenyl)pentanamide has been shown to enhance the activity of GABA receptors, which leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)pentanamide has been shown to have a variety of biochemical and physiological effects, which make it an attractive candidate for further research. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties. In addition, N-(2-chlorophenyl)pentanamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using N-(2-chlorophenyl)pentanamide in laboratory experiments is its reliable synthesis method, which allows for the production of high-quality product in large quantities. In addition, N-(2-chlorophenyl)pentanamide has been extensively studied and validated for use in laboratory settings, making it a reliable and efficient candidate for research purposes. However, one of the limitations of using N-(2-chlorophenyl)pentanamide is the lack of understanding of its exact mechanism of action, which makes it difficult to fully evaluate its therapeutic potential.
将来の方向性
There are several future directions for the research and development of N-(2-chlorophenyl)pentanamide. One potential avenue of research is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)pentanamide, which could lead to the development of more effective and targeted therapies. Finally, the development of new synthesis methods for N-(2-chlorophenyl)pentanamide could lead to the production of more efficient and cost-effective products for research purposes.
Conclusion:
N-(2-chlorophenyl)pentanamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its anticonvulsant, analgesic, and anxiolytic properties, as well as its neuroprotective effects. While there are still many unanswered questions regarding the mechanism of action of N-(2-chlorophenyl)pentanamide, its reliable synthesis method and validated use in laboratory settings make it a promising candidate for further research and development.
合成法
N-(2-chlorophenyl)pentanamide can be synthesized through a multistep process, which involves the reaction of 2-chlorobenzoyl chloride with 1-pentanamine in the presence of a base. The resulting N-(2-chlorophenyl)pentanamide can then be purified through chromatography to obtain a high-quality product. This synthesis method has been optimized and validated for use in laboratory settings, making it a reliable and efficient way to produce N-(2-chlorophenyl)pentanamide for research purposes.
科学的研究の応用
N-(2-chlorophenyl)pentanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties. In addition, N-(2-chlorophenyl)pentanamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
N-(2-chlorophenyl)pentanamide |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H,13,14) |
InChIキー |
OUMUTJQIQQZJNN-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1Cl |
正規SMILES |
CCCCC(=O)NC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




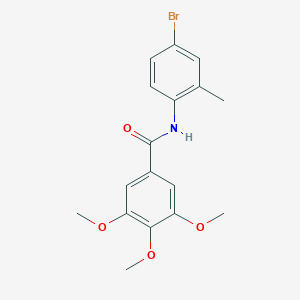
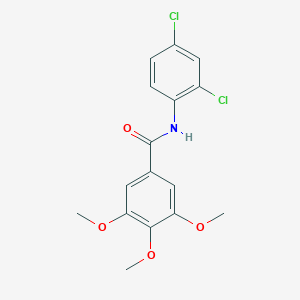

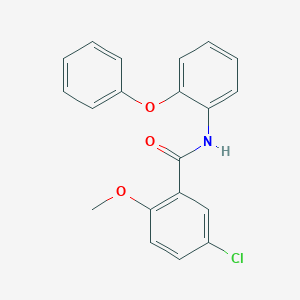

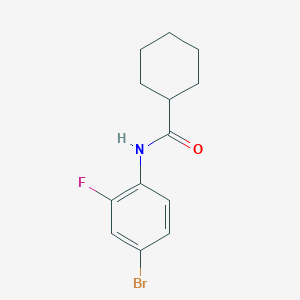

![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)

![Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate](/img/structure/B291417.png)
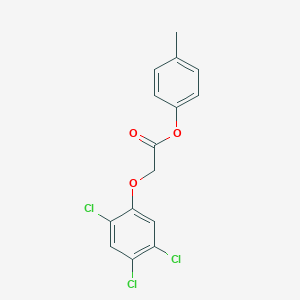

![N-{2-methyl-5-[(2-phenoxypropanoyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B291420.png)